molecular formula C9H6BrNO B1529465 8-Bromo-7-quinolinol CAS No. 90224-71-8

8-Bromo-7-quinolinol

Cat. No.: B1529465
CAS No.: 90224-71-8
M. Wt: 224.05 g/mol
InChI Key: ACQSKLVTXZNXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-quinolinol is a brominated derivative of quinolinol, a compound that belongs to the quinoline family. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties

Mechanism of Action

Target of Action

It has been suggested that the compound exhibits antifungal activity , implying that its targets could be components of fungal cells.

Mode of Action

It is suggested that a nonchelating mechanism is in part responsible for its fungitoxicity . This means that the compound may interact with its targets without forming a chelate, a type of complex in which a central metal ion is bonded to two or more atoms of a surrounding molecule.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also suggested that the compound is an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-quinolinol typically involves the bromination of 7-quinolinol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like toluene or ethanol . The reaction is usually carried out at low temperatures to control the formation of mono- and dibromo derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts, such as ionic liquids and transition metal catalysts, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-quinolinol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group at the 7th position can be oxidized to a ketone or reduced to an alkyl group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinolinol derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Bromo-7-quinolinol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying biological processes and as a potential therapeutic agent due to its antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antimalarial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 7-Bromo-8-hydroxyquinoline
  • 5,7-Dibromo-8-hydroxyquinoline
  • 8-Chloro-7-quinolinol

Comparison: Compared to its analogs, 8-Bromo-7-quinolinol exhibits unique reactivity due to the position of the bromine atom, which influences its electronic properties and steric effects. This uniqueness makes it a valuable compound for specific synthetic and biological applications .

Properties

IUPAC Name

8-bromoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQSKLVTXZNXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676407
Record name 8-Bromoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90224-71-8
Record name 8-Bromoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 7-hydroxyquinoline (59.0 g, 0.406 mol) in AcOH (120 mL) and CH2Cl2 (240 mL) was slowly added bromine (22.9 ml, 0.444 mol) in AcOH (120 ml) while keeping the internal temperature at 0-5° C. The resulting suspension was stirred for 2 h at 0-5° C., and then diluted with EtOAc (100 mL) and filtered. The solid was washed with EtOAc (2×20 mL) and dried in vacuo to give 8-bromo-7-hydroxyquinoline (65 g, 76%).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
22.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-7-quinolinol
Reactant of Route 2
Reactant of Route 2
8-Bromo-7-quinolinol
Reactant of Route 3
8-Bromo-7-quinolinol
Reactant of Route 4
Reactant of Route 4
8-Bromo-7-quinolinol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
8-Bromo-7-quinolinol
Reactant of Route 6
Reactant of Route 6
8-Bromo-7-quinolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.